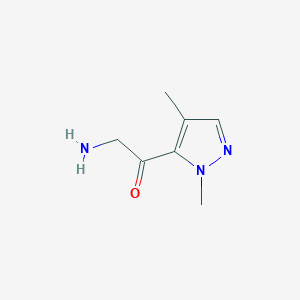
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
化学反応の分析
Types of Reactions: 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds.
科学的研究の応用
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
The mechanism of action of 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
5-Amino-1H-pyrazole: Shares the pyrazole ring structure but differs in the position and type of substituents.
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness: 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
生物活性
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that contributes to its pharmacological potential. The following sections delve into its biological activities, including antimicrobial, anti-inflammatory, anticancer properties, and more.
Chemical Structure and Properties
- Molecular Formula : C7H10N3O
- Molecular Weight : 138.17 g/mol
- CAS Number : 1493607-33-2
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various synthesized pyrazole compounds for their antibacterial efficacy against common pathogens. The results demonstrated promising activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing inhibition zones comparable to standard antibiotics like ampicillin and tetracycline .
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Compound C | Pseudomonas aeruginosa | 14 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in several studies. One notable study reported that derivatives of this compound exhibited inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 10 µM, some compounds showed up to 85% inhibition of TNF-α compared to the standard dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound D | 85 | 90 | 10 |
| Compound E | 76 | 86 | 10 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been a major focus in recent pharmacological research. Compounds derived from the pyrazole framework have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest .
A specific study highlighted the synthesis of a series of pyrazole derivatives that demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound F | MCF-7 (breast cancer) | 5 |
| Compound G | A549 (lung cancer) | 3 |
Case Studies
Several case studies illustrate the therapeutic applications of pyrazole derivatives:
-
Case Study on Antimicrobial Efficacy :
A series of novel pyrazole compounds were tested for their antimicrobial activity against clinical isolates. The study concluded that modifications at the pyrazole ring significantly enhanced antibacterial potency, particularly against resistant strains . -
Anti-inflammatory Mechanism Exploration :
Research explored the anti-inflammatory mechanisms of pyrazole derivatives in a carrageenan-induced edema model in rats. Results indicated that these compounds reduced edema significantly, suggesting their potential as therapeutic agents for inflammatory diseases . -
Cytotoxicity Assessment :
A comprehensive study assessed the cytotoxic effects of various pyrazole derivatives on different cancer cell lines using MTT assays. The findings revealed that specific substitutions on the pyrazole ring could enhance cytotoxicity, indicating a structure-activity relationship crucial for drug development .
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-amino-1-(2,4-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-4-9-10(2)7(5)6(11)3-8/h4H,3,8H2,1-2H3 |
InChIキー |
VEKMPXDYMYHGLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1)C)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















